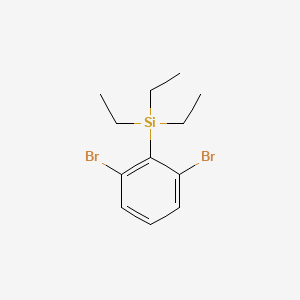
Silane, (2,6-dibromophenyl)triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (2,6-dibromophenyl)triethyl- is an organosilicon compound with the molecular formula C12H18Br2Si and a molecular weight of 350.168. This compound is characterized by the presence of a silicon atom bonded to a 2,6-dibromophenyl group and three ethyl groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2,6-dibromophenyl)triethyl- typically involves the reaction of triethylsilane with 2,6-dibromophenyl chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of Silane, (2,6-dibromophenyl)triethyl- follows a similar synthetic route but on a larger scale. The reaction is conducted in a reactor equipped with temperature control and stirring mechanisms. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Silane, (2,6-dibromophenyl)triethyl- undergoes several types of chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction: The silicon-hydrogen bond in Silane, (2,6-dibromophenyl)triethyl- can act as a reducing agent in various organic reactions
Common Reagents and Conditions
Hydrosilylation: Typically requires a transition metal catalyst such as platinum or rhodium. The reaction is carried out at room temperature or slightly elevated temperatures.
Reduction: Commonly uses reagents like lithium aluminum hydride or sodium borohydride under mild conditions
Major Products
Hydrosilylation: Produces organosilicon compounds with new carbon-silicon bonds.
Reduction: Yields reduced organic compounds, often with the formation of silyl ethers
Scientific Research Applications
Silane, (2,6-dibromophenyl)triethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation and reduction reactions.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of Silane, (2,6-dibromophenyl)triethyl- involves the reactivity of the silicon-hydrogen bond. In hydrosilylation reactions, the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, forming new carbon-silicon bonds. In reduction reactions, the silicon-hydrogen bond donates hydrogen atoms to reduce various organic functional groups .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler trialkylsilane with similar reactivity but lacks the 2,6-dibromophenyl group.
Phenylsilane: Contains a phenyl group instead of the 2,6-dibromophenyl group, resulting in different reactivity and applications .
Uniqueness
Silane, (2,6-dibromophenyl)triethyl- is unique due to the presence of the 2,6-dibromophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other silanes may not be as effective .
Properties
CAS No. |
650598-46-2 |
|---|---|
Molecular Formula |
C12H18Br2Si |
Molecular Weight |
350.16 g/mol |
IUPAC Name |
(2,6-dibromophenyl)-triethylsilane |
InChI |
InChI=1S/C12H18Br2Si/c1-4-15(5-2,6-3)12-10(13)8-7-9-11(12)14/h7-9H,4-6H2,1-3H3 |
InChI Key |
YEBAJRWBSFLCOW-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C=CC=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


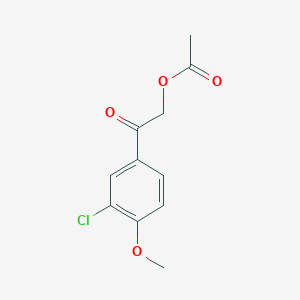
![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)
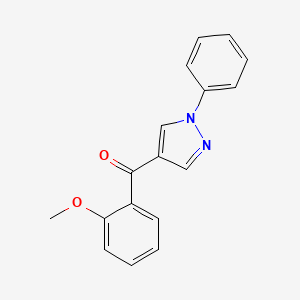
![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)
propanedinitrile](/img/structure/B12588053.png)
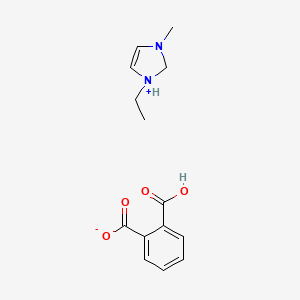

![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)
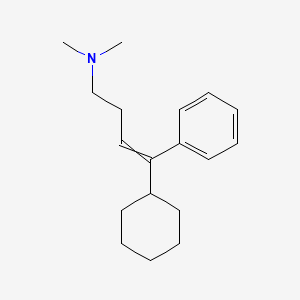
![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)
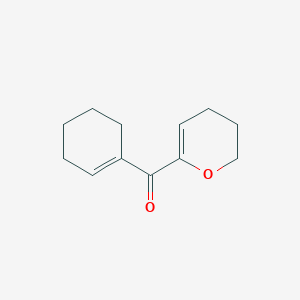

![3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-](/img/structure/B12588130.png)
